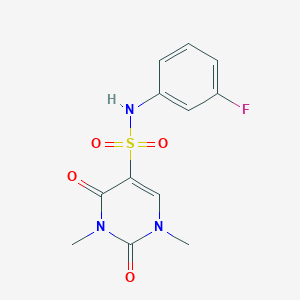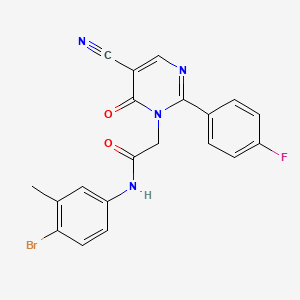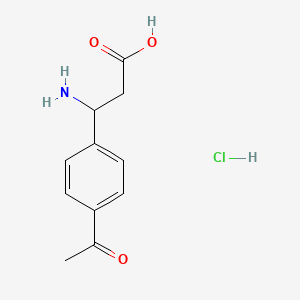
2-((4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-ethoxyphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a derivative of 1,2,4-triazole, which is a class of heterocyclic compounds containing three nitrogen atoms in the ring. These compounds are known for their diverse biological activities and are used in medicinal chemistry .
Molecular Structure Analysis
The compound contains a 1,2,4-triazole ring, which is a five-membered ring with three nitrogen atoms and two carbon atoms. It also has a pyridine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms .Chemical Reactions Analysis
1,2,4-Triazole derivatives are known to react with various electrophiles and nucleophiles due to the presence of multiple nitrogen atoms in the ring .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Generally, 1,2,4-triazole derivatives are stable under normal conditions .Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activities
Heterocyclic Compound Synthesis : New heterocyclic compounds incorporating thiadiazole moieties have been synthesized for potential use as insecticidal agents against the cotton leafworm, Spodoptera littoralis. These compounds were identified using various spectroscopic methods, demonstrating the versatility of incorporating pyridine and triazole rings for developing bioactive molecules (Fadda et al., 2017).
Antimicrobial and Antitumor Applications : Derivatives similar to the query compound have been synthesized and evaluated for antimicrobial and antitumor activities. These studies explore the structural features necessary for biological activity, indicating the potential of such compounds in developing new therapeutic agents (MahyavanshiJyotindra et al., 2011).
Antitumor Activity of Novel Derivatives : The synthesis of novel thiophene, pyrimidine, coumarin, pyrazole, and pyridine derivatives has been carried out, with some compounds showing promising inhibitory effects on different cell lines. This research underscores the antitumor potential of triazole and pyridine-based compounds, similar to the chemical structure of interest (Albratty et al., 2017).
Chemical Synthesis and Modification
Chemical Modification for Enhanced Activity : Studies have demonstrated the modification of chemical structures by replacing functional groups to retain biological activity while reducing toxicity. This approach is crucial in the development of safer and more effective compounds for potential therapeutic applications (Wang et al., 2015).
Novel Coordination Complexes : The synthesis and characterization of coordination complexes constructed from pyrazole-acetamide derivatives have been explored. These complexes exhibit significant antioxidant activity, highlighting the utility of pyridine and triazole derivatives in developing compounds with potential health benefits (Chkirate et al., 2019).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-[(4-amino-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(4-ethoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N6O2S/c1-2-25-13-8-6-12(7-9-13)20-15(24)11-26-17-22-21-16(23(17)18)14-5-3-4-10-19-14/h3-10H,2,11,18H2,1H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZDFQUPLIIBLMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2N)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![2-[3-cyclopropyl-5-(1-pyrrolidinylcarbonyl)-1H-pyrazol-1-yl]-N~1~-phenylacetamide](/img/structure/B2708654.png)
![N-(4-ethoxybenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide](/img/structure/B2708655.png)
![N-(4-(2-oxo-2-(3-oxo-3H-spiro[isobenzofuran-1,4'-piperidin]-1'-yl)ethyl)phenyl)acetamide](/img/structure/B2708656.png)
![N-{1-[(4-tert-butylphenyl)methyl]-1H-pyrazol-5-yl}-6-chloropyridazine-3-carboxamide](/img/structure/B2708657.png)


![(2S,3R)-3-Hydroxy-2-[[(2S)-pyrrolidine-2-carbonyl]amino]butanoic acid;hydrochloride](/img/structure/B2708664.png)